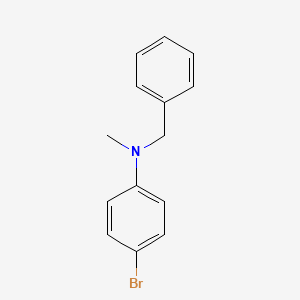
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, industry, or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods and processes used to create the compound. This can include the types of reactions involved, the reagents and catalysts used, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves examining the arrangement of atoms within the compound. This can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the products it forms, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity with other substances .Applications De Recherche Scientifique
Sigma Receptor Ligand Development : A study by de Costa et al. (1992) identified a novel class of superpotent sigma ligands specific for the sigma receptor. These compounds, including N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, showed high efficacy and selective identity for sigma receptors, potentially useful for the development of therapeutic agents [de Costa et al., 1992].
Metamagnetic Material Development : Chattopadhyay et al. (2007) synthesized a novel single thiocyanato-bridged one-dimensional polymer using a ligand related to N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine. This compound demonstrated metamagnetic properties with a Neél temperature (T(N)) of 3.5 K, indicating potential applications in materials science [Chattopadhyay et al., 2007].
Radiopharmaceutical Development : Mukherjee et al. (1995) developed new analogs of the dopamine D-2 receptor antagonist, FPMB, by modifying the ethyl group at the pyrrolidine nitrogen in FPMB. One of these analogs, (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide, demonstrated high uptake in rat striatum and monkeys, suggesting its application in PET imaging for neurological studies [Mukherjee et al., 1995].
Chemical Synthesis and Catalysis : Kumar et al. (2016) investigated the use of palladium(II) and nickel(II) complexes of Schiff base ligands related to N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine in catalyzing tandem ethylene dimerization and Friedel-Crafts alkylation of toluene. These compounds were found to be effective catalysts for producing mono-, di-, and tri-butyltoluenes [Kumar et al., 2016].
Synthesis of Neuroleptic Agents : De Paulis et al. (1986) synthesized a series of salicylamide derivatives with N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamide structure and tested them for antidopamine activity. These compounds were potent and had low toxicity, suggesting their potential as neuroleptic agents [De Paulis et al., 1986].
Thermodynamic and Thermophysical Studies : Das et al. (1993) evaluated the thermodynamic and thermophysical properties of various organic nitrogen compounds, including pyrrolidine and related structures. These studies provide essential data for the use of these compounds in various chemical applications [Das et al., 1993].
Antidepressant Studies : Bailey et al. (1985) described a series of compounds, including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, which showed potential as antidepressants with reduced side effects in animal models [Bailey et al., 1985].
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-ethyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-10-6-5-9-11-7-3-4-8-11/h10H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXOEDRXHFFODI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-(1-pyrrolidinyl)-1-propanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




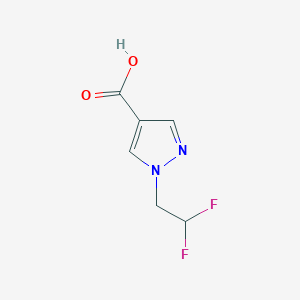
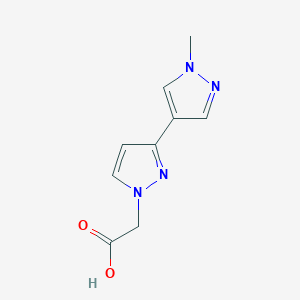

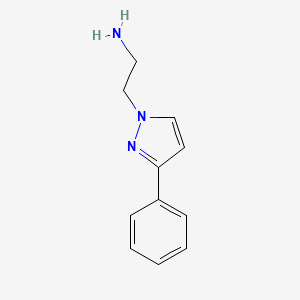
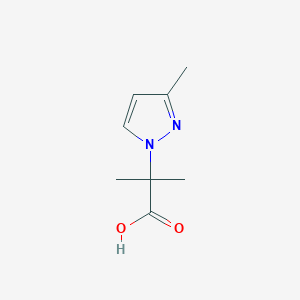
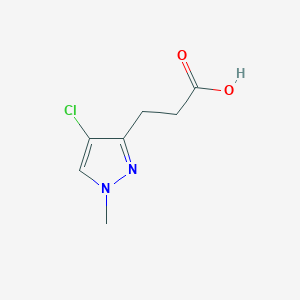

![4-Chloro-1-[(4-isopropylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070931.png)
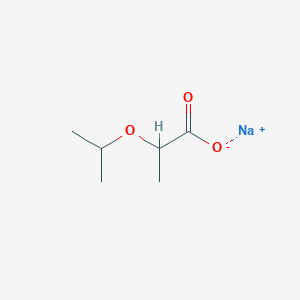
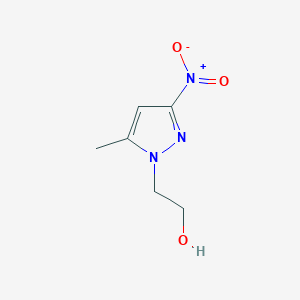

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)
